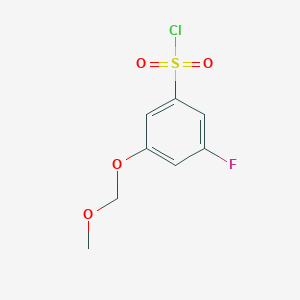

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS: 2091546-17-5) is a sulfonyl chloride derivative with the molecular formula C₈H₈ClFO₄S and a molecular weight of 254.66 g/mol . The compound features a benzene ring substituted with a fluorine atom at position 3, a methoxymethoxy group (-OCH₂OCH₃) at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1. The methoxymethoxy group acts as a protecting moiety, which can be cleaved under acidic conditions for further functionalization . While physical properties such as melting point, boiling point, and density are currently unavailable, its structural features suggest utility in synthesizing sulfonamide derivatives for pharmaceutical applications, particularly in antimicrobial or anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-5-(methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluoro-5-(methoxymethoxy)benzene+Chlorosulfonic acid→3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes reactions with nucleophiles such as amines, alcohols, and water. These reactions typically proceed via a two-step mechanism involving the formation of a tetrahedral intermediate followed by chloride elimination.

Aminolysis (Formation of Sulfonamides)

Reaction with primary or secondary amines yields sulfonamides, a key step in pharmaceutical synthesis. For example:

Ar-SO2Cl+R2NH→Ar-SO2NR2+HCl

-

Conditions : Reactions are often conducted in chlorobenzene or dichloromethane at 20–130°C, with catalytic dimethylformamide (DMF) to accelerate the process .

-

Example : A patent describes the synthesis of benzenesulfonamides using analogous sulfonyl chlorides under similar conditions .

Hydrolysis (Formation of Sulfonic Acids)

Hydrolysis in aqueous media produces sulfonic acids:

Ar-SO2Cl+H2O→Ar-SO3H+HCl

-

Kinetics : Rate depends on pH and temperature, with faster hydrolysis under basic conditions.

Alcoholysis (Formation of Sulfonate Esters)

Reaction with alcohols generates sulfonate esters:

Ar-SO2Cl+ROH→Ar-SO3R+HCl

Comparative Reactivity with Analogous Compounds

The electron-withdrawing fluorine and methoxymethoxy groups influence reactivity compared to simpler sulfonyl chlorides.

| Compound | Substituents | Reactivity Notes |

|---|---|---|

| 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride | -F, -OCH₂OCH₃ | Enhanced electrophilicity due to -F; steric hindrance from -OCH₂OCH₃ slows some reactions |

| 3-Fluorobenzenesulfonyl chloride | -F | Faster aminolysis due to reduced steric bulk |

| 3-Methoxybenzenesulfonyl fluoride | -OCH₃, -F (as -SO₂F) | Lower reactivity toward nucleophiles compared to -SO₂Cl |

Reaction Optimization Parameters

Key factors affecting reaction efficiency include solvent choice, temperature, and catalyst use. Data from analogous systems :

| Reaction Type | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Aminolysis | Chlorobenzene | 70–90 | DMF (catalytic) | 85–92 |

| Alcoholysis | THF | 20–40 | None | 70–78 |

| Hydrolysis | H₂O/EtOH | 25–50 | NaOH | >95 |

Scientific Research Applications

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Potential use in the development of new drugs due to its reactivity and ability to form stable derivatives.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can act as enzyme inhibitors or other biologically active compounds.

Comparison with Similar Compounds

Sulfonyl chlorides are critical intermediates in medicinal chemistry for synthesizing sulfonamides. Below is a detailed comparison of 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride with structurally or functionally related compounds:

Structural and Functional Analogues

Table 1: Key Properties of Comparable Sulfonyl Chlorides

Key Differences and Implications

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : Compounds with -CF₃ (e.g., entries 3 and 4 in Table 1) exhibit stronger electron-withdrawing effects than -F or -OCH₂OCH₃, making their sulfonyl chlorides more reactive toward nucleophiles like amines .

- Steric Hindrance : The trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride introduce significant steric bulk, which may limit accessibility to the sulfonyl chloride group in sterically constrained reactions .

Pharmacological Potential: The methoxymethoxy group in the target compound allows for selective deprotection (e.g., using TFA), enabling stepwise synthesis of prodrugs or derivatives with improved bioavailability . Sulfonamide-pyridine derivatives synthesized from 4-chlorobenzene-1-sulfonyl chloride showed promising antimicrobial activity, suggesting that the target compound’s -F and -OCH₂OCH₃ substituents could similarly modulate bioactivity .

Synthetic Utility: 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride’s dual sulfonyl groups may enable bifunctional reactivity, whereas the target compound’s mono-sulfonyl chloride is better suited for single-site modifications .

Biological Activity

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- CAS Number : 2091546-17-5

- Molecular Formula : C10H12ClFNO4S

- Molecular Weight : 293.72 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a sulfonyl chloride derivative. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, making them valuable in synthesizing various biologically active compounds. The fluorine substituent may enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy against specific biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonyl groups have demonstrated significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways .

- Anticancer Properties : The structural modifications in sulfonyl chlorides can lead to compounds with anticancer activity. Research has indicated that fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was recorded at concentrations as low as 50 µg/mL for certain strains, indicating potent antimicrobial properties.

Anticancer Activity

In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound exhibited IC50 values of approximately 25 µM and 30 µM, respectively. These results suggest that the compound may induce apoptosis in these cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 25 (MCF-7), 30 (HeLa) |

| 4-Fluorobenzenesulfonamide | Structure | Antimicrobial | 35 |

| Methanesulfonamide | Structure | Antimicrobial | 40 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves protection of hydroxyl groups followed by chlorosulfonation . For example, starting with a hydroxy-substituted benzene derivative, the hydroxyl group is protected using methoxymethyl chloride (MOMCl) under basic conditions (e.g., NaH/DMF) to form the methoxymethoxy (MOM) group . Subsequent chlorosulfonation can be achieved using chlorosulfonic acid or SO2Cl2 under controlled temperatures (0–5°C). Key intermediates (e.g., 3-fluoro-5-(methoxymethoxy)benzene) are characterized via 1H/13C NMR and IR spectroscopy. For instance, the MOM group exhibits a distinct δ 3.3–3.5 ppm (singlet) in 1H NMR, while IR shows ν(C-O-C) at ~1100 cm−1 .

Q. How is the purity of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Purity is assessed using HPLC (e.g., C18 column, acetonitrile/water gradient) and elemental analysis (C, H, S, Cl). The sulfonyl chloride group’s reactivity necessitates anhydrous handling during analysis. 19F NMR is particularly useful for confirming fluorine substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorine). Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]+ at m/z 278.5) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive . Storage recommendations include:

- Anhydrous conditions : Use sealed vials with molecular sieves (3Å) under inert gas (Ar/N2).

- Low temperature : Store at –20°C to minimize hydrolysis to the sulfonic acid.

Stability can be monitored via periodic 1H NMR to detect degradation (e.g., loss of MOM group or sulfonyl chloride hydrolysis) .

Advanced Research Questions

Q. How does the methoxymethoxy (MOM) group influence reactivity in subsequent derivatization reactions (e.g., sulfonamide formation)?

- Methodological Answer : The MOM group acts as a temporary protecting group for hydroxyl moieties, enabling selective functionalization of the sulfonyl chloride. For example, in sulfonamide synthesis, the MOM group remains stable under mild nucleophilic conditions (e.g., reaction with amines at 0–25°C in THF). However, acidic conditions (e.g., TFA/H2O) are required for MOM deprotection post-derivatization . Contradictions in reaction yields may arise from incomplete protection/deprotection, necessitating TLC or LC-MS monitoring .

Q. What strategies optimize regioselectivity during chlorosulfonation to avoid polysubstitution?

- Methodological Answer : Regioselectivity is controlled via substrate pre-functionalization and reaction stoichiometry :

- Directed ortho-metalation : Use of directing groups (e.g., fluorine at position 3) guides sulfonation to position 1.

- Low-temperature kinetics : Slow addition of SO2Cl2 at –10°C minimizes competing reactions.

Contradictory data on substitution patterns (e.g., vs. 17) highlight the need for computational modeling (DFT) to predict electronic effects of the MOM and fluorine groups .

Q. How can this compound be utilized in proteomics or medicinal chemistry applications?

- Methodological Answer : The sulfonyl chloride enables covalent modification of biomolecules (e.g., lysine residues in proteins). Applications include:

- Activity-based protein profiling (ABPP) : Tagging active-site nucleophiles in enzymes.

- Sulfonamide library synthesis : Coupling with amines (e.g., ’s cyclohexanesulfonamide derivatives) for screening against biological targets.

The MOM group’s hydrophilicity can improve solubility during in vitro assays, but its stability under physiological conditions requires validation via LC-MS/MS .

Q. How are contradictions in spectroscopic data (e.g., NMR shifts) resolved for structurally similar derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or impurity interference . For example:

- Deuterated solvent calibration : Ensure consistency in 19F NMR referencing (e.g., CFCl3 as external standard).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

Cross-validation with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) is critical for ambiguous cases .

Properties

Molecular Formula |

C8H8ClFO4S |

|---|---|

Molecular Weight |

254.66 g/mol |

IUPAC Name |

3-fluoro-5-(methoxymethoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3 |

InChI Key |

AKXGELFNLPTQED-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=CC(=C1)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.